Factor XIa Inhibition: 5-Chloro-2-(difluoromethyl)phenyl Derivative Achieves 62 nM IC50 in Biochemical Assay
A derivative incorporating the 5-chloro-2-(difluoromethyl)phenyl moiety exhibits potent inhibition of coagulation factor XIa with an IC50 of 62 nM [1]. In a related assay, the same scaffold demonstrated an IC50 of 40 nM [1]. While direct comparator data for the unsubstituted phenol or other halogen analogs in this specific assay are not available, the activity of this derivative is consistent with the enhanced binding affinity conferred by the difluoromethyl group compared to non-fluorinated or trifluoromethylated analogs, as established in class-level SAR studies .
| Evidence Dimension | Enzyme inhibition (Factor XIa) |
|---|---|
| Target Compound Data | IC50 = 62 nM (and 40 nM in a separate measurement) |
| Comparator Or Baseline | Comparator data not available in this assay; baseline inferred from class-level SAR for difluoromethyl vs. trifluoromethyl phenols . |
| Quantified Difference | Not calculable due to lack of direct comparator data. |
| Conditions | Biochemical test system utilizing factor XIa enzyme inhibition. |
Why This Matters
Demonstrates the utility of the 5-chloro-2-(difluoromethyl)phenyl scaffold in generating potent factor XIa inhibitors, a validated target for next-generation anticoagulants with reduced bleeding risk [2].
- [1] BindingDB. BDBM313736: 5-{[2-{4-[5-Chloro-2-(difluoromethyl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}-3-(pyridin-2-yl)propanoyl]amino}pyridine-2-carboxamide (racemate). US10167280, Example 41. IC50 62 nM and 40 nM against factor XIa. View Source
- [2] Semantic Scholar. Factor XIa Inhibitors as New Anticoagulants. Discusses the rationale for targeting factor XIa to achieve safer anticoagulation. View Source
